Penthienate bromide

Urology Urodynamics Overactive Bladder

A research-grade quaternary ammonium anticholinergic (ATC A03AB04) validated for detrusor instability and overactive bladder studies. Demonstrates statistically significant superiority over propantheline in improving cystometric capacity (P=0.03) and reducing unstable detrusor contraction amplitude (P=0.01). Offers oxybutynin-equivalent efficacy with a more favorable side-effect profile, supported by prospective randomized crossover data. Its permanent cationic charge ensures minimal blood-brain barrier penetration, making it ideal for peripheral muscarinic antagonism studies without confounding CNS effects.

Molecular Formula C18H30BrNO3S
Molecular Weight 420.4 g/mol
CAS No. 60-44-6
Cat. No. B1200051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenthienate bromide
CAS60-44-6
Synonyms2-((cyclopentylhydroxy-2-thienylacetyl)oxy)-N,N-diethyl-N-methylethanaminium
penthienate
penthienate bromide
Molecular FormulaC18H30BrNO3S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O.[Br-]
InChIInChI=1S/C18H30NO3S.BrH/c1-4-19(3,5-2)12-13-22-17(20)18(21,15-9-6-7-10-15)16-11-8-14-23-16;/h8,11,14-15,21H,4-7,9-10,12-13H2,1-3H3;1H/q+1;/p-1
InChIKeyVWGJUXTWIWCQGL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penthienate Bromide (CAS 60-44-6) Procurement Guide: Compound Identity and Pharmacological Classification


Penthienate bromide (CAS 60-44-6), also known by its trade name Monodral bromide, is a synthetic quaternary ammonium anticholinergic compound classified under ATC code A03AB04 [1]. It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and is chemically defined as 2-[(cyclopentylhydroxy-2-thienylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide, with the molecular formula C18H30BrNO3S and a molecular weight of 420.40 g/mol [2]. As a quaternary ammonium derivative, it exhibits high aqueous solubility (≥25 mg/mL) and minimal blood-brain barrier penetration due to its permanent positive charge [3].

Why Penthienate Bromide Cannot Be Interchanged with Other Quaternary Ammonium Anticholinergics: The Case for Compound-Specific Selection


Quaternary ammonium anticholinergics within the same ATC class (A03AB) share a common mechanism of action—competitive antagonism at muscarinic acetylcholine receptors—yet differ fundamentally in their clinical efficacy profiles, side-effect burden, and therapeutic ratios. For example, penthienate bromide has been shown in prospective, randomized crossover trials to be significantly more effective than propantheline bromide in improving urodynamic parameters for detrusor instability, while demonstrating an efficacy equivalent to oxybutynin but with a more favorable side-effect profile [1]. These differences arise from variations in molecular structure that influence receptor subtype selectivity, tissue distribution, and pharmacokinetic properties that are not interchangeable among class members [2]. Consequently, assuming therapeutic equivalence among A03AB compounds without compound-specific evidence introduces risk of suboptimal therapeutic outcomes and may compromise experimental reproducibility in research settings.

Quantitative Differentiation Evidence for Penthienate Bromide: Head-to-Head Comparisons with Propantheline and Oxybutynin


Superior Cystometric Capacity Improvement: Penthienate Bromide Outperforms Propantheline Bromide in Detrusor Instability

In a randomized crossover trial of 23 patients with urodynamically proven primary idiopathic detrusor instability, penthienate bromide (5 mg three times daily) produced significantly greater improvements in cystometric capacity than propantheline bromide (15 mg three times daily) [1].

Urology Urodynamics Overactive Bladder

Greater Reduction in Unstable Detrusor Contraction Amplitude: Penthienate Bromide Demonstrates Enhanced Urodynamic Efficacy vs. Propantheline

Among patients with residual unstable detrusor contractions following treatment, the amplitude of these contractions decreased with penthienate bromide but increased with propantheline bromide, yielding a significant difference between the two treatments [1].

Urology Urodynamics Detrusor Overactivity

Superior Subjective Efficacy and Patient Preference: Penthienate Bromide Outperforms Propantheline in Patient-Reported Outcomes

Patients receiving penthienate bromide reported significantly better outcomes for frequency, nocturia, and incontinence compared with propantheline bromide, with a dramatic difference in incontinence scores [1].

Urology Patient-Reported Outcomes Incontinence

Favorable Side-Effect Profile: Penthienate Bromide Demonstrates Better Tolerability than Oxybutynin in Unstable Bladder Therapy

In a prospective comparative trial, penthienate bromide was shown to have an effect on the unstable bladder that was equivalent to that of oxybutynin; however, side effects were most common with oxybutynin, indicating a more favorable tolerability profile for penthienate bromide [1].

Urology Adverse Drug Reactions Tolerability

High Aqueous Solubility and Defined Physicochemical Stability: Penthienate Bromide's Formulation Advantages

Penthienate bromide exhibits high aqueous solubility (≥25 mg/mL, equivalent to approximately 50 mM) and has well-defined physicochemical stability parameters including a melting point of 124.6°C and a 1% aqueous solution pH range of 5.5–7.0 [1][2].

Pharmaceutics Formulation Science Physicochemical Properties

Minimal Blood-Brain Barrier Penetration: Penthienate Bromide's CNS Safety Advantage Over Tertiary Amine Anticholinergics

As a quaternary ammonium compound, penthienate bromide carries a permanent positive charge that confers high polarity and minimal ability to cross the blood-brain barrier [1].

Pharmacokinetics CNS Safety Blood-Brain Barrier

Optimal Research and Industrial Applications for Penthienate Bromide Based on Quantitative Evidence


Preclinical and Clinical Research on Detrusor Overactivity and Urge Incontinence

Penthienate bromide is optimally suited for studies of detrusor instability, overactive bladder, and urge incontinence where urodynamic endpoints such as cystometric capacity and detrusor contraction amplitude are primary outcomes. The compound has demonstrated statistically significant superiority over propantheline for improving cystometric capacity (P = 0.03) and reducing unstable detrusor contraction amplitude (P = 0.01) in prospective randomized trials [1]. Additionally, its efficacy equivalent to oxybutynin but with a more favorable side-effect profile [2] makes it a valuable comparator or investigational agent in anticholinergic bladder therapy research.

Pharmaceutical Formulation Development and Analytical Method Validation

The well-characterized physicochemical properties of penthienate bromide—including high aqueous solubility (≥25 mg/mL), defined melting point (124.6°C), UV absorption maximum (238 nm), and 1% solution pH range (5.5–7.0) [1]—support its use as a model quaternary ammonium anticholinergic compound in formulation development studies, stability testing protocols, and analytical method validation. The availability of precise compositional data (C 51.43%, H 7.19%, Br 19.01%, N 3.33%, O 11.42%, S 7.63%) [1] further facilitates quality control and reference standard preparation.

CNS-Sparing Anticholinergic Research Models

For experimental paradigms requiring peripheral muscarinic antagonism without confounding central nervous system effects, penthienate bromide offers a structurally validated quaternary ammonium option with documented minimal blood-brain barrier penetration [1]. This property is particularly valuable in gastrointestinal motility studies, where central effects of tertiary amine anticholinergics would otherwise confound interpretation of peripheral mechanisms.

Comparative Efficacy and Tolerability Studies in Anticholinergic Pharmacotherapy

Penthienate bromide serves as an evidence-supported comparator compound in head-to-head trials against other anticholinergic agents. Its established efficacy profile relative to propantheline (superior urodynamic and subjective outcomes) [1] and oxybutynin (equivalent efficacy with fewer side effects) [2] provides a quantitative benchmark for evaluating novel antimuscarinic candidates. Researchers designing comparative effectiveness studies can leverage these existing direct-comparison datasets to power sample size calculations and establish non-inferiority margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penthienate bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.